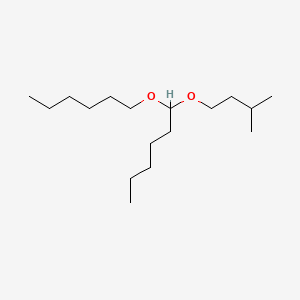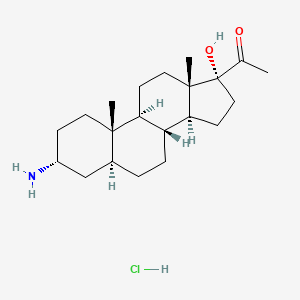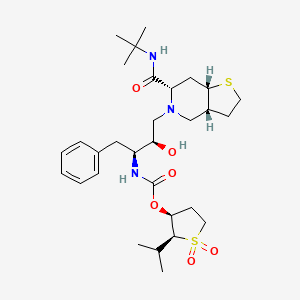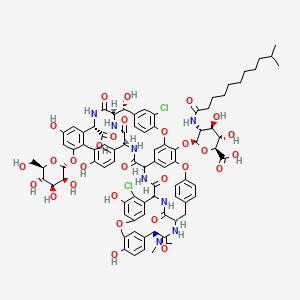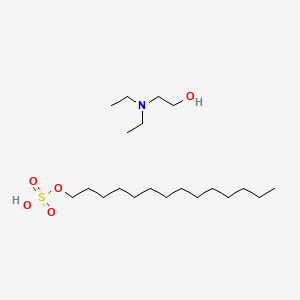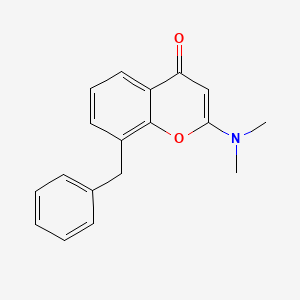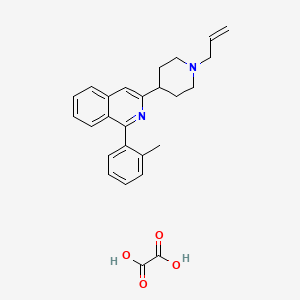
3-(1-Allyl-4-piperidinyl)-1-o-tolyl isoquinoline oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Allyl-4-piperidinyl)-1-o-tolyl isoquinoline oxalate is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse pharmacological activities, including analgesic, anti-inflammatory, and antidepressant effects . This compound, in particular, has been studied for its potential effects on the central nervous system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Allyl-4-piperidinyl)-1-o-tolyl isoquinoline oxalate typically involves the following steps :
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with glyoxal.
Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the isoquinoline core.
Allylation: The allyl group is introduced via an allylation reaction, typically using allyl bromide in the presence of a base such as potassium carbonate.
Oxalate Formation: The final step involves the formation of the oxalate salt by reacting the compound with oxalic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Allyl-4-piperidinyl)-1-o-tolyl isoquinoline oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine or allyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Allyl bromide in the presence of a base like potassium carbonate.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
3-(1-Allyl-4-piperidinyl)-1-o-tolyl isoquinoline oxalate has several scientific research applications, including :
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on neurotransmitter systems and receptor binding.
Medicine: Investigated for its potential antidepressant and analgesic properties.
Industry: Used in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-(1-Allyl-4-piperidinyl)-1-o-tolyl isoquinoline oxalate involves its interaction with the central nervous system . It is believed to modulate neurotransmitter levels, particularly serotonin and dopamine, which are crucial for mood regulation. The compound may also interact with specific receptors, leading to its antidepressant and analgesic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-Methylphenyl)-3-(4-piperidinyl)isoquinoline hydrochloride
- N-(1-Allyl-4-piperidinyl)-L-prolinamide dihydrochloride
- 1-(1-Allyl-4-piperidinyl)-3-[2-(cyclopentyloxy)-4-methoxybenzyl]-2-ethylguanidine hydroiodide
Uniqueness
3-(1-Allyl-4-piperidinyl)-1-o-tolyl isoquinoline oxalate is unique due to its specific structural features, such as the presence of the allyl group and the oxalate salt form. These features contribute to its distinct pharmacological profile and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
92124-13-5 |
|---|---|
Molekularformel |
C26H28N2O4 |
Molekulargewicht |
432.5 g/mol |
IUPAC-Name |
1-(2-methylphenyl)-3-(1-prop-2-enylpiperidin-4-yl)isoquinoline;oxalic acid |
InChI |
InChI=1S/C24H26N2.C2H2O4/c1-3-14-26-15-12-19(13-16-26)23-17-20-9-5-7-11-22(20)24(25-23)21-10-6-4-8-18(21)2;3-1(4)2(5)6/h3-11,17,19H,1,12-16H2,2H3;(H,3,4)(H,5,6) |
InChI-Schlüssel |
JCVWLVFXOQVDBG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C2=NC(=CC3=CC=CC=C32)C4CCN(CC4)CC=C.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


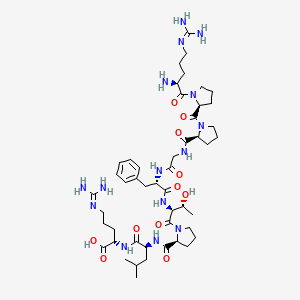
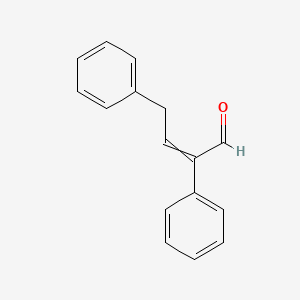

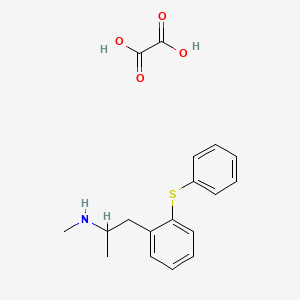
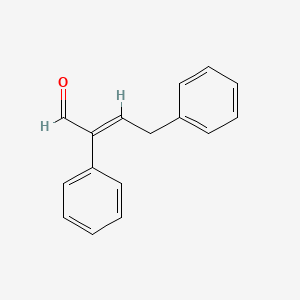
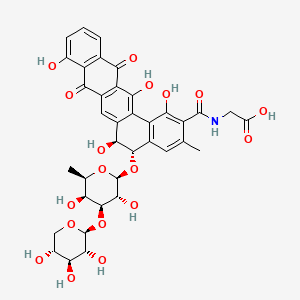
![3-(1H-imidazol-5-yl)propyl N-[(2S)-3,3-dimethylbutan-2-yl]carbamate](/img/structure/B12763583.png)

